Product packaging for 4,6-Difluoro-1H-indazole-3-carbonitrile(Cat. No.:)

4,6-Difluoro-1H-indazole-3-carbonitrile

Cat. No.: B11910375
M. Wt: 179.13 g/mol
InChI Key: PFYUAXXDTPJIBC-UHFFFAOYSA-N
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Description

4,6-Difluoro-1H-indazole-3-carbonitrile is a fluorinated indazole derivative that serves as a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery research. The indazole scaffold is a privileged structure in pharmaceutical development, known for its presence in compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antifungal properties . The specific substitution pattern with fluorine atoms and a carbonitrile group makes this compound a particularly useful building block for the synthesis of more complex molecules, such as kinase inhibitors . Fluorine atoms are often incorporated to modulate a compound's lipophilicity, metabolic stability, and bioavailability, while the carbonitrile group serves as a handle for further chemical transformations . Researchers utilize this compound in the exploration of new therapeutic agents, leveraging its core structure to develop inhibitors for various biological targets. This compound is supplied for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3F2N3 B11910375 4,6-Difluoro-1H-indazole-3-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H3F2N3

Molecular Weight

179.13 g/mol

IUPAC Name

4,6-difluoro-1H-indazole-3-carbonitrile

InChI

InChI=1S/C8H3F2N3/c9-4-1-5(10)8-6(2-4)12-13-7(8)3-11/h1-2H,(H,12,13)

InChI Key

PFYUAXXDTPJIBC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NN=C2C#N)F)F

Origin of Product

United States

Reactivity and Chemical Transformations of 4,6 Difluoro 1h Indazole 3 Carbonitrile

Tautomerism and Isomerism of the Indazole Core

The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694) rings, exhibits annular tautomerism, which significantly influences its chemical and physical properties. nih.govresearchgate.net

1H- and 2H-Indazole Tautomerism and its Influence on Reactivity

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.govresearchgate.net The position of the proton on one of the two nitrogen atoms defines the tautomer. Generally, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govresearchgate.netchemicalbook.com This stability difference is attributed to the benzenoid character of the 1H form, whereas the 2H form possesses a less stable ortho-quinoid structure. nih.gov

The tautomeric equilibrium can be influenced by factors such as the solvent and the nature of substituents on the indazole ring. nih.govresearchgate.net For instance, in polar solvents like DMSO, the 1H-tautomer often predominates. nih.govresearchgate.net The reactivity of the indazole ring is directly linked to this tautomerism. The 1H- and 2H-tautomers present different sites for electrophilic and nucleophilic attack, and the lone pair of electrons on the nitrogen atoms exhibits different levels of basicity. chemicalbook.com Specifically, 2H-indazoles are generally stronger bases than their 1H counterparts. chemicalbook.com

Interconversion Pathways and Stabilization Mechanisms

The interconversion between 1H- and 2H-indazole tautomers typically proceeds through proton transfer mechanisms. These pathways can be influenced by the surrounding medium and the presence of other molecules. In solution, the tautomeric equilibrium is dynamic.

Stabilization of a particular tautomer can be achieved through various non-covalent interactions. Intramolecular and intermolecular hydrogen bonds play a significant role in stabilizing specific tautomeric forms. nih.govresearchgate.net For example, the formation of centrosymmetric dimers through intermolecular hydrogen bonds has been shown to stabilize the 2H-tautomer in solution. nih.govresearchgate.net In some cases, the 2H tautomer can be stabilized by a strong intramolecular hydrogen bond, particularly in less polar solvents. nih.govresearchgate.net

Reactions Involving the Fluorine Atoms

The fluorine atoms on the benzene ring of 4,6-Difluoro-1H-indazole-3-carbonitrile are susceptible to nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr) of Fluorine

The SNAr reaction is a key transformation for modifying the indazole scaffold. The electron-withdrawing nature of the indazole ring system and the carbonitrile group activate the fluorine atoms towards nucleophilic attack.

The fluorine atoms can be displaced by a variety of nucleophiles. Oxygen nucleophiles, such as hydroxide (B78521) and alkoxides, can be used to introduce hydroxyl and alkoxy groups, respectively. Nitrogen nucleophiles, including ammonia (B1221849) and primary or secondary amines, are commonly employed to synthesize amino-indazole derivatives. nih.gov Carbon nucleophiles can also participate in these reactions, leading to the formation of new carbon-carbon bonds.

The reactivity of halogens in SNAr reactions often follows the order F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. masterorganicchemistry.comstackexchange.com

Recent advancements have shown that even unactivated fluoroarenes can undergo SNAr reactions through photoredox catalysis, expanding the scope of these transformations to include electron-neutral and electron-rich systems. nih.gov

Reactions Involving the Carbonitrile Group

The carbonitrile (cyanide) group at the 3-position of the indazole ring is a versatile functional group that can undergo a variety of chemical transformations.

The synthesis of indazole-3-carbonitriles can be achieved through palladium-catalyzed cyanation of the corresponding 3-haloindazole. orgsyn.orgorgsyn.orgresearchgate.net This method often utilizes less toxic cyanide sources like potassium ferrocyanide. orgsyn.orgorgsyn.org

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. libretexts.org This transformation involves the initial formation of an amide intermediate. libretexts.org

Reduction of the carbonitrile group can lead to different products depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the nitrile to a primary amine. libretexts.org In contrast, the use of diisobutylaluminum hydride (DIBALH) allows for the partial reduction to an aldehyde after a subsequent hydrolysis step. libretexts.org

Furthermore, the carbon of the nitrile group is electrophilic and can be attacked by organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine. libretexts.org

Hydrolysis and Derivatization to Carboxylic Acids or Amides

The nitrile group of this compound can be hydrolyzed to either a carboxylic acid or an amide, depending on the reaction conditions. lumenlearning.com This transformation is a fundamental process for converting nitriles into other important functional groups. libretexts.org

The hydrolysis process involves the nucleophilic addition of water to the electrophilic carbon of the nitrile. lumenlearning.comucalgary.ca In practice, the reaction is typically slow and requires acceleration by heating with either an acid or a base. stackexchange.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile is heated under reflux with an aqueous acid like hydrochloric acid. libretexts.org The reaction proceeds through protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the attack of water. lumenlearning.comchemistrysteps.com The initial product is the corresponding amide, 4,6-Difluoro-1H-indazole-3-carboxamide, which is then further hydrolyzed under the acidic conditions to yield the final carboxylic acid, 4,6-Difluoro-1H-indazole-3-carboxylic acid, and an ammonium (B1175870) salt. stackexchange.comchemistrysteps.com

Base-Catalyzed Hydrolysis: When heated with an aqueous alkali solution, such as sodium hydroxide, the nitrile undergoes hydrolysis via nucleophilic attack of the hydroxide ion. openstax.orgchemistrysteps.com This initially forms an imidic acid tautomer which converts to the 4,6-Difluoro-1H-indazole-3-carboxamide. chemistrysteps.com Continued hydrolysis of the amide in the basic medium results in the formation of the carboxylate salt (e.g., sodium 4,6-difluoro-1H-indazole-3-carboxylate) and ammonia. openstax.orglibretexts.org To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. libretexts.org

Selective hydrolysis to the amide without proceeding to the carboxylic acid can be achieved under controlled conditions. stackexchange.com

Table 1: Summary of Hydrolysis Conditions and Products
Reaction ConditionIntermediate ProductFinal Product
Aqueous Acid (e.g., HCl), Heat4,6-Difluoro-1H-indazole-3-carboxamide4,6-Difluoro-1H-indazole-3-carboxylic acid
Aqueous Base (e.g., NaOH), Heat4,6-Difluoro-1H-indazole-3-carboxamideSodium 4,6-difluoro-1H-indazole-3-carboxylate (requires acidification for free acid)

Reduction of the Carbonitrile to Aminomethyl Derivatives

The carbonitrile group can be reduced to a primary amine, yielding (4,6-Difluoro-1H-indazol-3-yl)methanamine. This transformation is a valuable method for synthesizing primary amines from nitriles. libretexts.org

A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically used for this conversion. openstax.orglibretexts.org The reaction mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile. openstax.orglibretexts.org The first addition forms an imine anion intermediate, which is then attacked by a second hydride ion to give a dianion. libretexts.org This dianion is subsequently protonated during an aqueous workup step to yield the primary amine. openstax.org

Alternatively, the use of diisobutylaluminium hydride (DIBAL-H) can lead to the formation of an aldehyde upon hydrolysis. libretexts.org DIBAL-H adds only one hydride equivalent to the nitrile, forming an imine anion which is stabilized by the aluminum. Subsequent acidic workup hydrolyzes this intermediate to 4,6-Difluoro-1H-indazole-3-carbaldehyde. libretexts.org

Table 2: Reduction of the Nitrile Group
ReagentProductFunctional Group Transformation
1. Lithium Aluminum Hydride (LiAlH₄) 2. Water (H₂O)(4,6-Difluoro-1H-indazol-3-yl)methanamine-CN → -CH₂NH₂
1. Diisobutylaluminium Hydride (DIBAL-H) 2. Aqueous Acid Workup4,6-Difluoro-1H-indazole-3-carbaldehyde-CN → -CHO

Nucleophilic Addition to the Nitrile Group

The electrophilic carbon of the nitrile group is susceptible to attack by various strong nucleophiles, such as Grignard reagents (RMgX) or organolithium reagents (RLi). ucalgary.calibretexts.org This reaction provides a pathway to synthesize ketones.

The addition of a Grignard reagent to this compound would form an intermediate imine anion salt. libretexts.org Due to the negative charge on this intermediate, further nucleophilic addition is prevented. libretexts.org An aqueous workup then hydrolyzes the imine intermediate to produce a ketone. libretexts.org For example, reaction with methylmagnesium bromide followed by hydrolysis would yield 1-(4,6-Difluoro-1H-indazol-3-yl)ethan-1-one.

Electrophilic Aromatic Substitution on the Indazole Ring System

Electrophilic aromatic substitution (SₑAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The feasibility and regioselectivity of such reactions on this compound are governed by the combined electronic effects of the substituents on the benzene ring.

The indazole ring system itself, along with the two fluorine atoms and the carbonitrile group, are generally considered deactivating groups, making electrophilic substitution more challenging than on simple benzene. wikipedia.org The fluorine atoms are deactivating due to their high electronegativity (inductive effect) but are ortho-, para-directing because of their ability to donate lone-pair electron density through resonance. wikipedia.org The pyrazole portion of the indazole ring is electron-withdrawing. Therefore, electrophilic attack is expected to occur on the benzene ring at positions activated by the fluorine atoms and least deactivated by the other groups. The most probable sites for substitution are C5 and C7, which are ortho and para to the C6-fluorine and meta to the C4-fluorine.

Nitration Reactions

Nitration involves the introduction of a nitro group (—NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. minia.edu.eg

For fluorinated indazoles, nitration generally occurs on the benzene ring rather than the pyrazole ring. researchgate.net In the case of 4,6-difluoro-3-methyl-1H-indazole, nitration leads to the formation of the 5-nitro and 7-nitro derivatives. researchgate.net Given the similar directing effects, it is predicted that the nitration of this compound would also yield a mixture of 4,6-Difluoro-5-nitro-1H-indazole-3-carbonitrile and 4,6-Difluoro-7-nitro-1H-indazole-3-carbonitrile. The electron-withdrawing nature of the indazole system often requires strong acidic conditions for the reaction to proceed. researchgate.net

Halogenation Reactions

Halogenation introduces halogen atoms (e.g., Br, Cl) onto the aromatic ring. This reaction is typically carried out with the halogen (e.g., Br₂) and a Lewis acid catalyst, or with reagents like N-bromosuccinimide (NBS). minia.edu.egnih.gov

Studies on the bromination of 4-substituted 1H-indazoles have shown a high regioselectivity for the C7 position. nih.gov For instance, the bromination of 4-sulfonamido-1H-indazoles with NBS proceeds efficiently to give the 7-bromo derivative. nih.gov This selectivity is attributed to the electronic and steric environment of the indazole ring. Based on these findings, the direct bromination of this compound with a reagent like NBS is predicted to favor substitution at the C7 position, yielding 7-Bromo-4,6-difluoro-1H-indazole-3-carbonitrile.

Sulfonation and Friedel-Crafts Reactions

Sulfonation introduces a sulfonic acid group (—SO₃H) using fuming sulfuric acid, while Friedel-Crafts reactions introduce alkyl (alkylation) or acyl (acylation) groups using an alkyl or acyl halide and a strong Lewis acid catalyst like AlCl₃. wikipedia.orgmasterorganicchemistry.com

Both of these reactions are classic examples of electrophilic aromatic substitution. masterorganicchemistry.com However, they are generally not effective on strongly deactivated aromatic rings. minia.edu.eg The presence of multiple deactivating groups on this compound (two fluorine atoms, the carbonitrile group, and the pyrazole ring) makes the aromatic ring electron-poor and thus highly resistant to both sulfonation and Friedel-Crafts reactions. The harsh conditions required for these reactions would likely lead to decomposition or be completely ineffective. Therefore, these transformations are considered synthetically challenging for this specific substrate.

Table 3: Predicted Electrophilic Aromatic Substitution Reactions
ReactionReagentsPredicted Major Product(s)Notes
NitrationHNO₃, H₂SO₄4,6-Difluoro-5-nitro-1H-indazole-3-carbonitrile and 4,6-Difluoro-7-nitro-1H-indazole-3-carbonitrileSubstitution occurs on the benzene ring. researchgate.net
Halogenation (Bromination)N-Bromosuccinimide (NBS)7-Bromo-4,6-difluoro-1H-indazole-3-carbonitrileHigh regioselectivity for the C7 position is expected. nih.gov
SulfonationFuming H₂SO₄Reaction is unlikelyThe ring is strongly deactivated.
Friedel-Crafts ReactionR-X/AlCl₃ or RCO-X/AlCl₃Reaction is unlikelyThe ring is strongly deactivated. minia.edu.eg

Cycloaddition Reactions of the Indazole Ring System

Cycloaddition reactions offer a powerful means to construct complex heterocyclic systems from simpler starting materials. The indazole ring, with its embedded double bonds, can potentially participate in such reactions.

The [3+2] cycloaddition is a chemical reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. uchicago.edunih.gov Common 1,3-dipoles include azides, nitrile oxides, nitrones, and diazoalkanes. uchicago.edu The nitrile group at the C3 position of this compound makes it a potential dipolarophile.

While specific examples of [3+2] cycloaddition reactions involving this compound as the dipolarophile were not found in the search results, the general reactivity of nitriles in such reactions is well-established. For instance, trifluoroacetonitrile (B1584977) has been shown to react with diarylnitrilimines in a [3+2] cycloaddition to yield 1,2,4-triazole (B32235) derivatives. nih.gov The electron-withdrawing nature of the trifluoromethyl group in trifluoroacetonitrile enhances its electrophilic character, making it a good dipolarophile. nih.gov Given the electron-withdrawing fluorine atoms on the benzene ring of this compound, its nitrile group would also be expected to have enhanced reactivity towards 1,3-dipoles.

Table 3: Potential [3+2] Cycloaddition Reaction of this compound

1,3-DipoleDipolarophileProduct Type
Azide (R-N₃)This compoundTetrazole-fused indazole derivative
Nitrile Oxide (R-CNO)This compoundOxadiazole-fused indazole derivative
Nitrone (R₂C=N(O)R)This compoundIsoxazolidine-fused indazole derivative

Note: This table presents hypothetical products based on known [3+2] cycloaddition chemistry.

Ring Opening and Ring Closing Reactions of Indazole Derivatives

Ring-opening and ring-closing reactions are important transformations for the synthesis and modification of heterocyclic compounds. For indazoles, these reactions can provide routes to novel scaffolds or alternative pathways for functionalization.

The synthesis of the indazole ring itself is a ring-closing reaction. One of the most common methods involves the intramolecular cyclization of substituted hydrazones. researchgate.net For instance, polyfluorinated arylhydrazones can undergo intramolecular nucleophilic cyclization to form 3-methyl-1-aryl-1H-indazole derivatives. researchgate.net

Ring-opening reactions of indazoles are less common but can occur under specific conditions. For example, the reaction of 1,2-dithiole-3-thiones with active methylene (B1212753) nitriles can proceed through a ring-opening-ring-closure mechanism to afford thiinethione derivatives. researchgate.net While not directly involving an indazole, this illustrates the principle of ring-opening of a heterocycle initiated by a nucleophilic attack, which could potentially be applied to certain activated indazole derivatives.

Recent strategies for the one-step construction of functionalized indazole derivatives often involve transition-metal-catalyzed sequential C-H activation and annulation (ring-closing) reactions. nih.gov For example, Rh(III)/Cu(II)-catalyzed sequential C-H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes provides a facile route to 1H-indazoles. nih.gov

Derivatization Strategies and Analogue Synthesis

Modification at the Indazole Nitrogen Atoms (N1 and N2)

The presence of two nitrogen atoms in the indazole ring, N1 and N2, presents an opportunity for various substitution reactions. However, this also introduces the challenge of regioselectivity, as reactions can potentially occur at either nitrogen, leading to the formation of N1 and N2 isomers. The 1H-tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer. nih.govbeilstein-journals.org

Direct alkylation of 1H-indazoles typically results in a mixture of N1- and N2-substituted products. nih.govbeilstein-journals.org The development of regioselective protocols is therefore crucial for efficient synthesis.

N-Alkylation: The regioselectivity of N-alkylation is influenced by both steric and electronic factors of the indazole ring substituents and the nature of the alkylating agent. nih.govbeilstein-journals.org A common strategy to achieve high N1-selectivity involves the use of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF). nih.govbeilstein-journals.org This method has proven effective for a range of C3-substituted indazoles, yielding predominantly the N1-alkylated product. nih.gov For instance, studies on various C-3 substituted indazoles have shown that the NaH/THF system can lead to greater than 99% N1 regioselectivity. nih.govbeilstein-journals.org Conversely, specific substituents on the indazole ring can direct the alkylation to the N2 position. For example, the presence of electron-withdrawing groups like NO2 or CO2Me at the C7 position can result in excellent N2 regioselectivity. nih.gov

N-Arylation: Intramolecular N-arylation strategies have been developed to synthesize N-substituted indazoles. Copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones provides a pathway to N-phenyl-1H-indazoles. beilstein-journals.org Another approach involves the visible light-activated, metal-free arylation of 2H-indazole derivatives using an organophotocatalyst like 4CzIPN, with anilines serving as the arylating source. nih.govresearchgate.net This method is noted for its high regioselectivity for the N2 position. nih.govresearchgate.net

ReactionReagents and ConditionsPredominant IsomerNotes
N-Alkylation Alkyl bromide, NaH, THFN1High N1-selectivity is observed for many C3-substituted indazoles. nih.govbeilstein-journals.org
N-Alkylation Diazo compounds, TfOHN2Offers high regioselectivity for N2-alkylation under metal-free conditions. rsc.org
N-Arylation Copper-catalyzed intramolecular cyclization of o-chlorinated arylhydrazonesN1Provides a route to N-phenyl-1H-indazoles. beilstein-journals.org
N-Arylation Aniline derivatives, 4CzIPN (photocatalyst), tBuONO, visible lightN2Metal-free, highly regioselective arylation of the N2 position. nih.govresearchgate.net

N-Acylation: The acylation of indazoles generally favors substitution at the N1 position. This preference is often attributed to the thermodynamic stability of the resulting N1-acylindazole isomer. nih.govbeilstein-journals.org It is suggested that N-acylation might initially produce the N2-substituted product, which then isomerizes to the more stable N1 regioisomer. nih.govbeilstein-journals.org Efficient one-pot methods for the direct N-acylation of indazoles with carboxylic acids have been developed, for example, using a di-tert-butyl dicarbonate (B1257347) (Boc2O) and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) system, which yields N1-acyl indazoles with high selectivity. researchgate.net An electrochemical approach also allows for the selective N1-acylation of indazoles through the reduction of the indazole to an anion followed by reaction with an acid anhydride. organic-chemistry.org

N-Sulfonamidation: Similar to alkylation and acylation, sulfonamidation can occur at either nitrogen. In ionic liquids like [Bmim][PF6], the reaction of pyrroles with sulfonyl chlorides proceeds with high regioselectivity, suggesting a potential pathway for selective sulfonamidation of indazoles. organic-chemistry.org

ReactionReagents and ConditionsPredominant IsomerNotes
N-Acylation Carboxylic acids, Boc2O, DMAPON1One-pot procedure with high N1 selectivity. researchgate.net
N-Acylation Acid anhydrides, Electrochemical reductionN1Selective N1-acylation via an indazole anion intermediate. organic-chemistry.org

The reaction of N-unsubstituted indazoles with formaldehyde (B43269) is a well-established method for introducing a hydroxymethyl group, primarily at the N1 position. nih.gov This reaction, which can be conducted in aqueous acidic or neutral conditions, yields (1H-indazol-1-yl)methanol derivatives. nih.govresearchgate.net The mechanism in acidic media is thought to involve the reaction of the neutral indazole with protonated formaldehyde. nih.govresearchgate.net While indazole and its 4-nitro, 5-nitro, and 6-nitro derivatives readily undergo this reaction, some substituted indazoles, such as 7-nitro-1H-indazole, are unreactive under these conditions. nih.gov The resulting N1-hydroxymethyl derivatives are stable compounds and have been characterized by X-ray crystallography. nih.govresearchgate.net Dimethyl sulfoxide (B87167) (DMSO) has also been explored as a formaldehyde surrogate in a three-component reaction with an indazole and a carboxylic acid to install a methylene (B1212753) bridge. beilstein-journals.org

Modification at the C3 Position (Adjacent to Carbonitrile)

The C3 position of the indazole ring is a key site for introducing structural diversity. Modifications at this position can involve either the introduction of new substituents or the chemical transformation of the existing carbonitrile group.

Direct C-H functionalization at the C3 position of indazoles remains a significant synthetic challenge. However, palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose. For instance, a palladium/norbornene co-catalyzed system enables the regioselective alkylation of the C-H bond adjacent to the NH group in indoles, suggesting a potential strategy for C3-alkylation of indazoles. organic-chemistry.org

For the introduction of aryl groups, direct C3-arylation of 1H-indazoles has been achieved using palladium catalysis in water, which avoids the need for pre-functionalized starting materials. researchgate.net

The carbonitrile group at the C3 position is a versatile functional group that can be converted into a variety of other functionalities, significantly expanding the chemical diversity of the indazole core.

Amidines: The conversion of nitriles to amidines is a common transformation. This can typically be achieved through the Pinner reaction, which involves treating the nitrile with an alcohol in the presence of an acid catalyst to form an imino ether (Pinner salt), followed by reaction with ammonia (B1221849) or an amine.

Tetrazoles: The [2+3] cycloaddition reaction between a nitrile and an azide, often catalyzed by a Lewis acid (e.g., zinc or aluminum salts) or a transition metal, is a standard method for the synthesis of 5-substituted-1H-tetrazoles. This transformation allows for the conversion of the C3-carbonitrile group into a tetrazole ring, which is often considered a bioisostere of a carboxylic acid group.

Modification on the Fluoro-Substituted Phenyl Ring (C4, C5, C6, C7)

The presence and position of fluorine atoms on the phenyl ring of the indazole core significantly influence the biological activity of the resulting compounds. Researchers have explored various modifications to this ring to optimize the pharmacological properties of 4,6-difluoro-1H-indazole-3-carbonitrile analogues.

Exploration of Different Fluorine Substitution Patterns

The substitution pattern of fluorine on the indazole ring is a critical determinant of a compound's biological efficacy. Studies have shown that altering the position of the fluorine atoms can dramatically impact the inhibitory potency and bioavailability of the resulting molecules. For instance, in a series of fluorinated indazoles evaluated as Rho kinase (ROCK1) inhibitors, a compound with fluorine at the C6 position (6-fluoroindazole) exhibited significantly enhanced inhibitory potency (IC50 of 14 nM) and a notable increase in oral bioavailability (61%) compared to a compound with fluorine at the C4 position (IC50 of 2500 nM). rsc.org This highlights the profound effect that the fluorine substitution pattern has on the pharmacological profile of indazole derivatives.

Furthermore, research into fluorinated indazole scaffolds has demonstrated that many of these compounds exhibit potent inhibition of F1F0-ATPase activity and cytotoxicity in Ramos cells, with most showing IC50 and EC50 values below 5 μM. rsc.org The analysis of structure-activity relationships (SAR) reveals that difluoro-substituted benzene (B151609) rings in galegine (B1196923) analogues lead to more potent insecticidal activities compared to single fluoro-substituted compounds. nih.gov This suggests that the number and placement of fluorine substituents are crucial for optimizing the desired biological activity.

Introduction of Methoxy (B1213986), Hydroxyl, or Halogen Substituents

The introduction of various substituents, such as methoxy, hydroxyl, or other halogens, onto the phenyl ring of the indazole core is a common strategy to modulate the compound's properties. For example, a series of 1H-indazole derivatives with disubstituent groups at both the 4- and 6-positions were synthesized and evaluated for their IDO1 inhibitory activity. nih.gov

In the development of selective estrogen receptor degraders (SERDs), structure-activity relationship studies of indazole-based compounds revealed that incorporating larger substituents, such as a trifluoromethyl group (CF3), on the para-position of the upper aryl ring resulted in improved degradation efficacy. nih.gov Similarly, the synthesis of 1H-indazol-3-amine scaffold derivatives as potent FGFR inhibitors showed that a 6-(2,6-dichloro-3,5-dimethoxyphenyl) substitution led to significant FGFR1 inhibitory activity. nih.gov

The synthesis of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles has been achieved through the reaction of hydrazine (B178648) with ortho-fluoro carbonyl derivatives. researchgate.net Further nitration of these compounds can lead to the formation of nitro-substituted derivatives. researchgate.net Additionally, the introduction of a chlorine atom at the 3-position and a nitro group at the 6-position of the 1H-indazole ring has been explored for the development of antileishmanial candidates. nih.gov

Incorporation of Complex Chemical Moieties (e.g., Piperazines, Benzyl (B1604629) Groups)

To further enhance the therapeutic potential of indazole derivatives, researchers have incorporated more complex chemical moieties, such as piperazine (B1678402) and benzyl groups, onto the indazole scaffold. The addition of these groups can improve pharmacological properties, including potency and selectivity.

For instance, a series of indazole derivatives were synthesized where a 6-(4-methylpiperazin-1-yl)pyridin-3-yl group was retained at the C6 position of the indazole ring while other substitutions were explored. nih.gov One particularly potent compound from this series, 2f, which incorporates a piperazine moiety, demonstrated significant anti-cancer activity by inhibiting cell proliferation, migration, and invasion in breast cancer cells. nih.govrsc.org The extensive biological activity of N,N'-bis substituted piperazine molecules has prompted the design of novel compounds containing this moiety. nih.gov The ease of replacement of a chloro atom on a piperazine-containing 1,3,4-thiadiazole (B1197879) system allows for further functionalization with various thiophenoxides. nih.gov

Design and Synthesis of Fused Polycyclic Indazole Derivatives

The fusion of additional rings to the indazole core leads to the formation of polycyclic systems with distinct and often enhanced biological activities. This strategy has been employed to create novel chemical entities with unique pharmacological profiles.

Synthesis of Pyrimido[1,2-b]indazole-3-carbonitrile Derivatives

A significant area of research has been the synthesis of pyrimido[1,2-b]indazole derivatives. These fused heterocyclic systems have shown promise in various therapeutic areas. A new series of trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives were synthesized with good to excellent yields through the condensation of 3-aminoindazole derivatives with ethyl 4,4,4-trifluoro-3-oxobutanoate. mdpi.com The resulting chlorinated fused tricyclic scaffolds can be further functionalized via Suzuki-Miyaura and aromatic nucleophilic substitution reactions, leading to a diverse range of derivatives. mdpi.com

The synthesis of pyrimido[1,2-b]indazole-3-carbonitrile derivatives has also been achieved using β-ketonitriles as multifunctional intermediates. researchgate.net Furthermore, a divergent synthesis of pyrrolidone fused pyrimido[1,2-b]indazole skeletons has been developed through the selective cyclization of an in situ generated enone intermediate and 1H-indazol-3-amine. rsc.org This one-pot, metal-free process allows for the creation of a tetrasubstituted carbon stereocenter containing a hydroxyl group. rsc.org Other synthetic approaches include the condensation reaction of 1,3-dialdehydes with 3-aminoindazoles to yield pyridyl- and indoleninyl-substituted pyrimido[1,2-b]indazoles. rsc.orgmdpi.com

Scaffold Hopping and Bioisosteric Replacements in Analogue Design

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for the design of new drug candidates with improved properties. These approaches involve replacing the core structure (scaffold) or specific functional groups of a known active compound with other moieties that retain the essential pharmacophoric features.

Scaffold hopping is a valuable technique for optimizing natural products and has been applied to the optimization of aurones, a class of flavonoids. mdpi.comresearchgate.net This strategy can lead to compounds with increased antiproliferative effects. mdpi.com For example, a scaffold hopping approach was used to design a series of 4-aminoquinazolines inspired by known antimycobacterial agents, resulting in compounds with potent activity. nih.gov The replacement of a phenyl motif with a pyridyl or pyrimidyl ring through scaffold hopping can enhance metabolic stability. niper.gov.in

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 4,6-Difluoro-1H-indazole-3-carbonitrile, providing detailed information about its atomic connectivity and electronic environment.

Multinuclear NMR studies are essential for the complete characterization of fluorinated indazoles. researchgate.net The ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra provide a comprehensive picture of the molecule's structure in solution. researchgate.netnih.gov The chemical shifts are sensitive to the electronic effects of the fluorine and nitrile substituents.

For analogous fluorinated indazole derivatives, ¹H NMR spectra in solvents like DMSO-d₆ show distinct signals for the aromatic protons. wiley-vch.dechemicalbook.com The ¹³C NMR spectra are particularly informative, with the carbon chemical shifts being significantly influenced by the position of the fluorine atoms. researchgate.net For instance, the signals for carbon atoms directly bonded to fluorine exhibit large one-bond C-F coupling constants. uoa.gr

¹⁵N NMR spectroscopy is a powerful tool for distinguishing between different tautomeric forms and isomeric structures of indazoles. nih.govresearchgate.net The nitrogen chemical shifts can differ by more than 20 ppm between isomers, providing unambiguous structural assignments. researchgate.net ¹⁹F NMR is highly sensitive and displays a wide range of chemical shifts, making it ideal for analyzing fluorinated compounds. nih.govhuji.ac.il The fluorine signals provide direct insight into the electronic environment around the fluorine atoms. huji.ac.il

Table 1: Representative NMR Data for Substituted Indazoles

Nucleus Chemical Shift Range (ppm) Key Observations
¹H 7.0 - 8.5 Aromatic protons show distinct multiplets; NH proton is typically broad and downfield. wiley-vch.dechemicalbook.com
¹³C 100 - 150 Fluorine substitution significantly influences carbon chemical shifts. researchgate.net
¹⁵N Varies Highly sensitive to isomeric and tautomeric forms. nih.govresearchgate.net

| ¹⁹F | Varies | Wide chemical shift dispersion, sensitive to the local electronic environment. huji.ac.il |

Note: The data presented is based on typical values for fluorinated and substituted indazoles and may not represent the exact values for this compound.

Solid-state NMR, particularly ¹³C and ¹⁵N CPMAS, offers valuable insights into the structure of indazole derivatives in their crystalline form. core.ac.uknih.gov This technique can reveal structural differences between the solid state and solution, such as the presence of different tautomers or conformers. mdpi.com In some cases, signals that are difficult to observe in solution due to fast tautomerization can be clearly resolved in the solid state. mdpi.com For various fluorinated 3-methyl-1H-indazoles, CPMAS NMR has been used to study their structure in the solid phase. core.ac.uk The comparison between solution and solid-state NMR data can help in understanding intermolecular interactions in the crystal lattice. core.ac.uk

The fluorine atoms in this compound exert significant substituent chemical shifts (SCS) on the neighboring protons and carbons. researchgate.net The inductive effect of fluorine is a primary factor influencing the chemical shifts of protons two or three bonds away. modgraph.co.uk For protons that are more distant, the electric field effect of the C-F bond becomes a major contributor to their chemical shift. modgraph.co.uk

Long-range scalar couplings, such as those between protons and fluorine (H-F) and between carbon and fluorine (C-F), provide crucial information for structural assignment. cdnsciencepub.comnih.govblogspot.com Three-bond C-H coupling constants often follow a Karplus relationship, where the magnitude of the coupling is related to the dihedral angle, which can help in determining stereochemistry. blogspot.com Long-range H-F couplings, often observed over four or five bonds (⁴JHF or ⁵JHF), are valuable for conformational analysis and can be transmitted through space, especially when a "W" pathway exists between the coupled nuclei. nih.govrsc.org

X-ray Crystallography of Derivatives

While the crystal structure for this compound itself is not detailed in the provided results, analysis of its derivatives provides critical insights into the solid-state behavior of this class of compounds. researchgate.net

X-ray crystallography provides unambiguous determination of the molecular structure in the solid state. researchgate.net Studies on various indazole derivatives have revealed that they can crystallize in different forms, such as dimers, trimers, or catemers, depending on the substitution pattern. core.ac.uk For example, 3-methyl-1H-indazole forms dimers in the crystal, while some trifluoromethyl-substituted indazoles form helical catemers. core.ac.uk The solid-state structure of fluorinated pyrazole (B372694) derivatives has also been established through X-ray crystallography. researchgate.net The analysis of bond lengths, bond angles, and torsion angles from crystallographic data offers a precise picture of the molecule's conformation. mdpi.com

High-Resolution Mass Spectrometry for Structural Confirmation

High-resolution mass spectrometry is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental formula with a high degree of confidence. This is achieved by measuring the mass-to-charge ratio (m/z) of an ion to a very high level of precision.

For this compound, HRMS analysis would be expected to yield a molecular ion peak corresponding to its exact mass. The molecular formula of the compound is C₈H₃F₂N₃. Using the exact masses of the most abundant isotopes of each element (C = 12.0000, H = 1.0078, F = 18.9984, N = 14.0031), the theoretical monoisotopic mass can be calculated.

In a typical HRMS experiment, a small sample of the compound is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for such a molecule would include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The resulting ions are then guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, which can distinguish between ions with very small mass differences.

The expected HRMS data would show a prominent peak for the protonated molecule, [M+H]⁺, at an m/z value corresponding to the calculated exact mass plus the mass of a proton. The high resolution of the instrument allows for the differentiation of this peak from other ions with the same nominal mass but different elemental compositions. The experimentally measured mass is then compared to the theoretical mass, and a mass error is calculated in parts per million (ppm). A low mass error (typically < 5 ppm) provides strong evidence for the proposed elemental formula.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

SpeciesMolecular FormulaTheoretical Exact Mass (m/z)
[M]⁺C₈H₃F₂N₃179.0298
[M+H]⁺C₈H₄F₂N₃180.0377
[M+Na]⁺C₈H₃F₂N₃Na202.0197

This precise mass measurement is a critical first step in the structural confirmation of this compound, providing a high level of certainty about its elemental composition before further spectroscopic analysis is undertaken.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Assignment

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule. These methods are based on the principle that chemical bonds vibrate at specific frequencies. By measuring the absorption (FT-IR) or scattering (Raman) of light at these frequencies, a characteristic spectrum is generated that acts as a molecular fingerprint.

For this compound, the vibrational spectra would be expected to exhibit characteristic bands corresponding to the various functional groups and structural features of the molecule. While specific experimental data for this exact compound is not publicly available, the expected vibrational frequencies can be predicted based on the known absorption and scattering regions of similar structural motifs.

Fourier-Transform Infrared (FT-IR) Spectroscopy

In FT-IR spectroscopy, infrared radiation is passed through the sample, and the frequencies at which the radiation is absorbed are measured. The resulting spectrum provides information about the vibrational modes of the molecule.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The frequency shifts in the scattered light correspond to the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

The combined use of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound. The key functional groups and their expected vibrational frequencies are detailed in the table below.

Table 2: Predicted Vibrational Spectroscopy Data and Functional Group Assignments for this compound

Functional GroupExpected Wavenumber (cm⁻¹) (FT-IR)Expected Wavenumber (cm⁻¹) (Raman)Vibrational Mode
N-H (indazole)3300 - 3100 (broad)3300 - 3100 (weak)Stretching
C≡N (nitrile)2240 - 2220 (sharp, medium)2240 - 2220 (strong)Stretching
C=C / C=N (aromatic ring)1620 - 1450 (multiple bands)1620 - 1450 (multiple bands)Stretching
C-F (aryl fluoride)1250 - 1100 (strong)1250 - 1100 (weak)Stretching
C-H (aromatic)3100 - 3000 (multiple weak bands)3100 - 3000 (strong)Stretching
Ring VibrationsVarious bands in the fingerprint regionVarious bands in the fingerprint regionSkeletal vibrations

By carefully analyzing the positions, intensities, and shapes of the peaks in both the FT-IR and Raman spectra, a detailed assignment of the functional groups can be made, providing comprehensive structural information that complements the data obtained from high-resolution mass spectrometry.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the electronic structure and properties of molecules with high accuracy.

The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. DFT calculations are crucial for determining the relative stability of these tautomers. For the parent indazole molecule and its derivatives, the 1H-indazole form is generally found to be thermodynamically more stable than the 2H-indazole form. nih.govnih.gov Computational studies on various substituted indazoles and related heterocyclic systems consistently show the 1H tautomer to be the most energetically favorable isomer. nih.govmdpi.com For instance, calculations on indazole itself indicated that the 1H-tautomer is more stable than the 2H form by approximately 15 kJ·mol⁻¹. nih.gov Similar results have been found for other substituted indazoles, confirming the predominance of the 1H tautomer. nih.gov Therefore, for 4,6-Difluoro-1H-indazole-3-carbonitrile, the 1H-tautomer is the expected ground-state and most abundant form. DFT calculations allow for the precise quantification of the energy difference between the 1H and 2H tautomers, which is critical for understanding its chemical behavior.

Table 1: Calculated Relative Stabilities of Indazole Tautomers

CompoundMethodMost Stable TautomerEnergy Difference (kJ·mol⁻¹)
IndazoleMP2/6-31G 1H15.0 nih.gov
1,5,6,7-Tetrahydro-4H-indazol-4-one DerivativesB3LYP/6-31G1HAgreement with experimental data nih.gov
5,7-DinitrobenzotriazoleDLPNO-CCSD(T)1H~25-30 kJ·mol⁻¹ lower than 2H mdpi.com

DFT calculations are instrumental in elucidating reaction pathways by mapping the potential energy surface and identifying transition states. This analysis provides insights into the feasibility and kinetics of chemical transformations. For instance, the mechanism of the reaction between NH-indazoles and formaldehyde (B43269) has been studied theoretically, determining the pathway for the formation of N1-CH₂OH derivatives. nih.gov The calculations can identify the structures of intermediates and the energy barriers associated with each step, clarifying why certain products are formed preferentially. Similarly, theoretical studies have been used to discuss the reagent-dependent nitration mechanisms of indazoles. researchgate.net For this compound, DFT could be employed to model its reactivity in various synthetic transformations, such as nucleophilic aromatic substitution or reactions involving the nitrile group. By calculating the energies of transition states, one can predict the regioselectivity and reaction rates, which is invaluable for optimizing synthetic protocols.

Analysis of the electronic structure provides fundamental information about a molecule's reactivity and intermolecular interactions.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's ability to donate or accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and stability. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. For various indazole derivatives, DFT calculations have been used to compute this energy gap to understand their chemical behavior. nih.govacademie-sciences.fr

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrazole ring and the nitrile group, and positive potential near the N-H proton, highlighting sites for potential hydrogen bonding and other intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within the molecule. nih.govnih.gov This method provides quantitative insight into hyperconjugative interactions and charge transfer, which stabilize the molecule. nih.govresearchgate.netresearchgate.net For the title compound, NBO analysis could reveal the extent of electron delocalization from the fluorine lone pairs into the ring system and the electronic interactions involving the nitrile substituent.

Table 2: Representative HOMO-LUMO Energy Gaps for Indazole Derivatives

Compound Derivative ClassComputational MethodTypical Energy Gap (eV)Reference
3-Carboxamide IndazolesGAUSSIAN 09~4.1 - 4.9 nih.gov
3-phenylbenzo[d]thiazole-2(3H)-imineM06-2x/6-311++G(d,p)~4.7 - 5.5 researchgate.net
Tetrathiafulvalene-1,3-benzothiazoleDFT/B3LYP/6-31G**~2.5 academie-sciences.fr

Gauge-Invariant Atomic Orbital (GIAO) Calculations for Accurate NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a powerful tool for structure elucidation and verification. The Gauge-Invariant Atomic Orbital (GIAO) method, typically combined with DFT, is a well-established and highly accurate approach for calculating ¹H and ¹³C NMR chemical shifts. nih.govnih.govrsc.org This method has been successfully applied to a wide range of organic molecules, including heterocyclic systems like indazoles. nih.govresearchgate.net By comparing the GIAO-calculated chemical shifts with experimental spectra, chemists can confidently assign signals and confirm the structure of newly synthesized compounds. nih.gov For this compound, GIAO calculations would be essential to unambiguously assign the signals for the aromatic protons and carbons, especially given the complex splitting patterns expected from fluorine couplings. The accuracy of these predictions can be further improved by using scaling factors or multi-standard approaches to correct for systematic errors. nrel.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While this compound is a relatively rigid molecule, substituents or its incorporation into larger structures could introduce conformational flexibility. Molecular dynamics (MD) simulations are used to explore the conformational space of molecules over time, providing a dynamic picture of their behavior. unifi.it This is particularly relevant when studying how a ligand interacts with a biological target, such as a protein or enzyme. researchgate.net MD simulations can model the binding process, revealing key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-protein complex. researchgate.net For the title compound, MD simulations could be used to study its interaction with a target enzyme, predicting its binding mode and affinity, which is crucial information for drug design. Furthermore, conformational analysis of related fluorinated systems has shown that fluorine substitution can significantly influence the conformational preferences of a molecule. nih.gov

In Silico Studies for Structure-Activity Relationship (SAR) Prediction and Ligand Design

In silico methods are integral to modern drug discovery for predicting the biological activity of compounds and guiding the design of new, more potent analogues. mdpi.comnih.gov The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities. nih.gov Structure-Activity Relationship (SAR) studies explore how chemical modifications to a lead compound affect its biological activity. For this compound, computational techniques like molecular docking can be used to screen its binding against various biological targets. researchgate.net By analyzing the predicted binding poses and scores of a series of related indazole derivatives, researchers can build robust SAR models. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of those with the most promising profiles and accelerating the drug design cycle. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for a compound's activity, QSAR models can be instrumental in predicting the potency of novel analogs and guiding the design of more effective therapeutic agents.

While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the broader class of indazole derivatives has been the subject of numerous QSAR investigations. These studies provide valuable insights into the structural requirements for various biological activities within the indazole scaffold.

Typically, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are utilized. These approaches correlate the biological activity of compounds with their 3D properties, such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.

For instance, QSAR studies on other series of indazole derivatives have highlighted the importance of specific substitutions on the indazole ring and the nature of the side chains in determining their inhibitory activities against various biological targets. These models often reveal that steric bulk, electrostatic potential, and hydrophobicity at particular positions are key determinants of potency and selectivity. The insights gained from such QSAR models for related indazole compounds can serve as a foundational guide for the rational design of novel derivatives, including those based on the this compound core.

A hypothetical QSAR study on a series of indazole-3-carbonitrile analogs might involve the generation of a dataset of compounds with varying substituents and their corresponding measured biological activities. Statistical methods such as Partial Least Squares (PLS) regression would then be used to build a predictive model. The validity and predictive power of the resulting model would be rigorously assessed using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).

An example of a data table that might be generated in a QSAR study of indazole analogs is presented below. Please note that this table is illustrative and does not represent actual experimental data for this compound.

Compound IDSubstituent (R)Experimental IC₅₀ (nM)Predicted IC₅₀ (nM)Steric Field ContributionElectrostatic Field Contribution
1 H150145-0.250.85
2 5-Cl7580-0.450.65
3 5-F9088-0.300.70
4 7-CH₃2002100.150.90
5 5,7-diCl4045-0.600.50

Such models, once validated, can be used to virtually screen new, un-synthesized compounds, prioritizing those with the highest predicted activity for synthesis and further testing, thereby streamlining the drug discovery process.

Biological Activity and Molecular Mechanisms of Action

General Pharmacological Relevance of Indazole Scaffolds in Target Engagement

The indazole scaffold, a bicyclic heteroaromatic ring system, is a cornerstone in modern medicinal chemistry due to its significant pharmacological relevance. Its structural similarity to purine (B94841) enables it to function as a purine isostere, allowing it to effectively interact with a diverse range of biological targets, most notably the ATP-binding sites of enzymes such as kinases. This molecular mimicry is a fundamental reason for the broad therapeutic applicability of indazole-containing compounds.

The versatility of the indazole core is further amplified by the ease with which it can be substituted at multiple positions. This allows for the precise modulation of the molecule's steric, electronic, and hydrogen-bonding characteristics. Such chemical tractability empowers medicinal chemists to design and synthesize indazole derivatives with high affinity and selectivity for specific protein targets. Consequently, the indazole nucleus is a frequent feature in the development of inhibitors for critical enzyme families, particularly kinases, which play a pivotal role in signal transduction pathways often dysregulated in diseases like cancer. The inherent rigidity of the bicyclic indazole system provides a stable platform, orienting substituents in a fixed and predictable manner, thereby facilitating optimal interactions within the binding pockets of target proteins.

Kinase Inhibition Profiles

4,6-Difluoro-1H-indazole-3-carbonitrile is a key chemical intermediate utilized in the synthesis of a variety of kinase inhibitors. The specific placement of the two fluorine atoms on the indazole ring significantly influences the binding affinity and selectivity of the resultant compounds.

Derivatives originating from 4,6-difluoro-1H-indazole have been explored as potent inhibitors of several tyrosine kinases. While specific inhibitory concentration (IC50) values for this compound itself are not extensively documented, its importance as a precursor is well-established. For example, it is a crucial starting material for the synthesis of molecules like LY2801653, which has demonstrated activity against a range of kinases, including c-MET and, by extension, other receptor tyrosine kinases. The difluoro substitution pattern on the indazole ring is frequently a critical element for augmenting the potency and modulating the selectivity of these kinase inhibitors.

The 4,6-difluoro-1H-indazole scaffold is an integral component of compounds developed as inhibitors of Pim kinases. These serine/threonine kinases are implicated in the regulation of crucial cellular processes such as proliferation and survival, making them attractive targets for therapeutic intervention in oncology. The structural attributes of the indazole ring, enhanced by the difluoro substitution, facilitate the binding of these inhibitors to the ATP-binding pocket of Pim kinases. Research on specific derivatives has indicated that the strategic positioning of fluorine atoms can lead to improved binding affinity and selectivity for the Pim kinase family over other kinases.

Although the indazole core is a recognized scaffold in the design of CDK inhibitors, specific data directly implicating this compound in potent CDK inhibition are not widely available in the public domain. Nevertheless, the general principle of indazoles functioning as ATP-competitive inhibitors is applicable to CDKs. The development of selective CDK inhibitors often entails modifications to the core indazole structure to optimize interactions with the unique amino acid residues within the CDK active site.

Indazole derivatives have been identified as inhibitors of GSK3β, a serine/threonine kinase involved in a multitude of cellular pathways. The 4,6-difluoro substitution pattern on the indazole ring can modulate the inhibitory activity and selectivity of compounds targeting GSK3β. The design of GSK3β inhibitors frequently leverages the hydrogen-bonding capabilities and structural rigidity inherent to the indazole scaffold to achieve potent and selective inhibition.

The methyltransferase EZH2 and its homolog EZH1 are fundamental components of the Polycomb Repressive Complex 2 (PRC2), which is involved in transcriptional repression. Indazole-based compounds have been successfully engineered as potent and selective inhibitors of EZH2. For instance, a clinical candidate derived from 4,6-difluoro-1H-indazole has demonstrated potent inhibition of EZH2. The difluoroindazole moiety in these inhibitors plays a pivotal role in their binding to the S-adenosylmethionine (SAM) binding pocket of EZH2, underscoring the significance of this specific scaffold in the pursuit of targeting epigenetic modulators.

Fibroblast Growth Factor Receptors (FGFRs) Kinase Inhibition

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in various cellular processes, including cell proliferation, migration, and repair. Dysregulation of FGFR signaling is implicated in numerous diseases, particularly in cancer, making them a significant target for therapeutic intervention.

The indazole scaffold has been identified as a key pharmacophore for the inhibition of FGFR kinases. Structure-based drug design has led to the development of indazole-containing fragments that demonstrate inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, a series of indazole derivatives were found to inhibit these receptors with IC₅₀ values ranging from 0.8 to 90 μM, showcasing excellent ligand efficiencies. Optimization of an indazole hit compound, initially identified with an IC₅₀ of 15.0 nM against FGFR1, led to a derivative with a significantly improved IC₅₀ of 3.3 nM.

While the indazole core is a validated starting point for potent FGFR inhibitors, a review of the current scientific literature did not yield specific data on the inhibitory activity of this compound against FGFR kinases. The activity of related indazole compounds suggests the potential for this molecule, but direct experimental evidence is not available.

Table 1: In Vitro Inhibitory Activity of Representative Indazole Derivatives against FGFR1

CompoundDescriptionIC₅₀ (FGFR1)Reference
Indazole Derivative 9d Indazole scaffold hit compound15.0 nM
Indazole Derivative 9u Optimized indazole derivative3.3 nM
Indazole Fragment 6 General indazole fragment36 µM

Enzyme Inhibition Studies

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catabolizes the essential amino acid tryptophan. Its overexpression in many cancer cells helps create an immunosuppressive microenvironment, allowing tumors to evade the immune system. Consequently, IDO1 is an attractive target for cancer immunotherapy.

Research has established the 1H-indazole structure as a novel and potent scaffold for IDO1 inhibition. The inhibitory activity is significantly influenced by substituent groups at the 4- and 6-positions of the indazole ring. A series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated, leading to the identification of a compound (designated as 35 ) with an IC₅₀ value of 0.74 μM in an enzymatic assay and 1.37 μM in a cellular assay. This compound also demonstrated dual inhibitory action against Tryptophan 2,3-dioxygenase (TDO), a related enzyme, and showed in vivo antitumor activity.

Although substitutions at the 4- and 6-positions are known to be critical for activity, specific studies detailing the IDO1 inhibitory potency of this compound were not found in the reviewed literature.

Table 2: IDO1 Inhibitory Activity of a 4,6-Substituted-1H-Indazole Derivative

CompoundAssay TypeIC₅₀Reference
Compound 35 Enzymatic Assay0.74 μM
Compound 35 HeLa Cell-Based Assay1.37 μM

Nitric Oxide Synthases (NOS) are a family of enzymes responsible for the production of nitric oxide, a key signaling molecule. The family includes neuronal NOS (nNOS) and inducible NOS (iNOS). Indazole and its derivatives have been recognized as inhibitors of NOS isoforms.

Studies on various substituted indazoles have shown that they can effectively inhibit NOS. For example, 7-nitroindazole (B13768) is a potent inhibitor of nNOS with an IC₅₀ value of 2.5 μM and is competitive with the cofactor tetrahydrobiopterin. The addition of a carbonitrile group, as seen in 1H-indazole-7-carbonitrile, results in a compound that is equipotent to 7-nitroindazole and shows a preference for constitutive NOS over inducible NOS. Further substitution on the indazole ring can enhance these inhibitory effects.

Despite the known activity of related indazole-carbonitriles, specific research evaluating the inhibitory effect of this compound on nNOS or iNOS is not present in the available scientific literature.

Table 3: Inhibitory Activity of Representative Indazole Derivatives against NOS

CompoundTargetIC₅₀Reference
7-Nitroindazole Bovine Brain NOS2.5 μM
6-Nitroindazole Bovine Brain NOS40 μM
7-Nitroindazole Murine Macrophage iNOS20 μM

Aldose reductase is an enzyme in the polyol pathway that, under hyperglycemic conditions, converts glucose to sorbitol. This process is implicated in the development of diabetic complications. A thorough review of the scientific literature did not yield any studies or data concerning the inhibition of Aldose Reductase by this compound or related indazole compounds.

Mycolic acids are essential, long-chain fatty acids that form a major component of the cell wall in Mycobacterium tuberculosis. Enzymes in the mycolic acid biosynthesis pathway are validated targets for antitubercular drugs. An extensive search of the available literature did not provide any information on the activity of this compound as an inhibitor of mycolic acid biosynthesis enzymes such as MmpL3, DprE1, or KasA.

DNA gyrase and topoisomerase IV are essential bacterial type II topoisomerases that control DNA topology and are the targets of quinolone antibiotics. These enzymes are critical for DNA replication, repair, and recombination. A comprehensive review of the scientific literature found no evidence or research data suggesting that this compound possesses inhibitory activity against DNA gyrase or topoisomerase IV.

Receptor Antagonism/Agonism

CC-Chemokine Receptor 4 (CCR4) Antagonism

The this compound framework is a key structural element in the creation of antagonists for the CC-Chemokine Receptor 4 (CCR4). acs.orgnih.gov CCR4 is a receptor that plays a crucial role in the movement of Th2 lymphocytes, which are linked to allergic inflammation. As a result, blocking this receptor is a potential treatment strategy for conditions like asthma.

Research on a series of indazole arylsulfonamides has shown that specific structural features are necessary for strong binding to the CCR4 receptor. acs.orgnih.gov For example, methoxy (B1213986) or hydroxyl groups at the C4 position of the indazole ring were found to be potent substituents. In contrast, only small groups were well-tolerated at the C5, C6, or C7 positions, with C6 analogues being preferred. acs.orgnih.gov The substituent at the N1 position, particularly meta-substituted benzyl (B1604629) groups with an α-amino-3-[(methylamino)acyl] group, was identified as the most potent. acs.orgnih.gov These findings underscore the importance of the indazole scaffold in designing selective CCR4 antagonists.

Vanilloid Receptor 1 (VR1) Antagonism

The this compound structure has also been explored for its potential to block the Vanilloid Receptor 1 (VR1), also known as TRPV1. acs.orgnih.gov VR1 is a channel involved in pain perception, and its antagonists are being investigated as potential analgesics. nih.gov

Studies have focused on 1-(aryl)-3-(4-(amino)benzyl)urea derivatives containing an indazole core. These compounds have been shown to be potent antagonists of capsaicin (B1668287) activation of the TRPV1 receptor in laboratory settings. acs.org The research indicates that various cyclic amine substituents are well-tolerated at the 4-position of the benzyl group in these indazole-containing compounds, leading to potent VR1 antagonism. acs.org

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies have provided valuable insights into optimizing their potency and selectivity for various biological targets. acs.orgacs.org

Impact of Fluorination Pattern on Binding Affinity and Selectivity

The inclusion of fluorine atoms in drug candidates can significantly enhance their binding affinity to target proteins. nih.govresearchgate.netnih.gov The unique properties of fluorine, such as its high electronegativity and small size, can lead to increased metabolic stability and improved membrane permeability. mdpi.commdpi.com The presence of fluorine can modulate the acidity and basicity of nearby functional groups, which can improve the compound's pharmacokinetic profile. mdpi.com

In the context of indazole derivatives, the number and position of fluorine atoms can greatly influence their inhibitory potency and selectivity. nih.gov For instance, increasing the number of fluorine atoms has been shown to increase the inhibitory potency and selectivity for neuronal nitric oxide synthase (nNOS). nih.gov This is attributed to the potential of fluorine atoms to form hydrogen bonds within the active site of the enzyme. nih.gov The strategic placement of fluorine can also enhance π-π stacking interactions with aromatic residues in the protein's binding pocket. researchgate.net

Influence of Substituents at N1, C3, and Phenyl Ring Positions on Biological Activity

The biological activity of this compound derivatives is highly dependent on the nature of the substituents at various positions of the indazole ring and any associated phenyl rings.

N1 Position: For CCR4 antagonists based on an indazole arylsulfonamide scaffold, the N1 substituent is a critical determinant of potency. acs.orgnih.gov Studies have shown that meta-substituted benzyl groups bearing specific amino acid-like fragments at this position are the most effective. acs.orgnih.gov

C3 Position: The group at the C3 position is also vital. In the case of indazole arylsulfonamides, the 5-chlorothiophene-2-sulfonamide (B1586055) group was found to be the most potent N3-substituent for CCR4 antagonism. acs.orgnih.gov For TRPV1 antagonists, urea-based structures linked at this position have been explored. acs.org

Phenyl Ring Positions: When a phenyl ring is part of the substituent, its substitution pattern can fine-tune the biological activity. For TRPV1 antagonists, a variety of cyclic amines on a benzyl group attached to a urea (B33335) at C3 are well-tolerated. acs.org

The following table summarizes the impact of substituents on the activity of indazole derivatives based on SAR studies for CCR4 antagonists:

PositionFavorable Substituents for CCR4 AntagonismReference
C4Methoxy or hydroxyl groups acs.orgnih.gov
C5, C7Small groups acs.orgnih.gov
C6Small groups (preferred over C5, C7) acs.orgnih.gov
N1meta-substituted benzyl groups with α-amino-3-[(methylamino)acyl]-group acs.orgnih.gov
N35-chlorothiophene-2-sulfonamide acs.orgnih.gov

Correlation between Structural Features and Target Selectivity

Achieving selectivity for a specific biological target is a key challenge in drug design. For indazole-based compounds, subtle structural changes can lead to significant differences in target selectivity. For example, while the indazole scaffold is a common feature in inhibitors for various targets like the glucagon (B607659) receptor and protein kinases, the specific substitution patterns dictate their selectivity. nih.govnih.gov

In the case of 4,6-disubstituted-1H-indazole-4-amine derivatives, the substituents at the C-6 position were found to significantly affect the activity and selectivity for IDO1 versus TDO, two important tumor immune checkpoints. nih.gov Similarly, for pyrimidine (B1678525) derivatives based on an indazole structure, modifying the arylamine at the 2-position of the pyrimidine can shift the inhibitory effect between VEGFR-2 and c-Kit. wikipedia.org These examples highlight how a deep understanding of SAR is essential for designing selective ligands based on the this compound scaffold.

Ligand Efficiency and Binding Mode Analysis

Detailed experimental data regarding the ligand efficiency and specific binding mode of This compound is not extensively available in the public scientific literature. However, by examining structurally related 4,6-disubstituted indazole derivatives and other analogous compounds, a predictive context for its potential molecular interactions and efficiency as a ligand can be established.

The indazole nucleus is a well-recognized pharmacophore, and substitutions at various positions on its bicyclic ring system significantly influence its biological activity and binding affinity. nih.gov The presence of fluorine atoms, as in the case of This compound , is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.

Research on other 1H-indazole-based derivatives has highlighted their potential as potent inhibitors of various enzymes. For instance, a series of 1H-indazole derivatives have been identified as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), demonstrating excellent ligand efficiencies (LE) with values ranging from 0.30 to 0.48. nih.gov Ligand efficiency is a critical metric in drug discovery, relating the potency of a compound to its size (heavy atom count). High LE values are indicative of an optimized interaction between the ligand and its target protein.

Furthermore, computational studies, including molecular docking and Molecular Dynamics (MD) simulations, have been employed to investigate the binding modes of various indazole analogs. researchgate.net For example, docking studies of 1H-indazole derivatives with the Cyclooxygenase-2 (COX-2) enzyme have revealed significant binding energies, with compounds featuring difluorophenyl groups showing promising results. researchgate.net These studies often highlight the importance of the indazole core in forming key hydrogen bonds and hydrophobic interactions within the active site of the target protein.

In the context of This compound , the difluoro substitution at the 4 and 6 positions of the indazole ring is expected to play a crucial role in its interaction with biological targets. nih.gov Fluorine atoms can act as hydrogen bond acceptors and can also modulate the electronic properties of the aromatic system, potentially enhancing binding affinity.

The nitrile group at the 3-position is another key feature. This group can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are critical for the stable binding of a ligand to its receptor. Structure-activity relationship (SAR) studies on other indazole-3-carboxamides have demonstrated that the regiochemistry of substituents at this position is critical for biological activity. nih.gov

While direct experimental evidence for This compound is limited, the collective data from related compounds suggest that it likely engages with its biological targets through a combination of hydrogen bonding, involving the indazole nitrogen atoms and the nitrile group, and favorable hydrophobic interactions facilitated by the difluorinated benzene (B151609) ring. The specific geometry and electronic nature of the 4,6-difluoro substitution pattern would fine-tune these interactions, influencing both potency and selectivity.

Future research involving X-ray crystallography or advanced computational modeling of This compound complexed with specific biological targets would be invaluable in elucidating its precise binding mode and providing a solid foundation for its further development as a therapeutic agent.

Medicinal Chemistry and Drug Discovery Perspectives

4,6-Difluoro-1H-indazole-3-carbonitrile as a Privileged Scaffold for Drug Design

The concept of a privileged scaffold is central to modern medicinal chemistry, referring to molecular architectures that can serve as a basis for designing ligands for multiple, distinct biological targets. The indazole core is widely recognized as a privileged structure, found in numerous compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor properties. nih.govnih.govresearchgate.net The versatility of the indazole nucleus stems from its ability to mimic naturally occurring biomolecules and the capacity of its two nitrogen atoms to act as both hydrogen bond donors and acceptors, facilitating critical interactions within the binding sites of proteins.

The 4,6-difluoro substitution on the 1H-indazole-3-carbonitrile scaffold offers distinct advantages. The introduction of fluorine atoms is a well-established strategy in medicinal chemistry to enhance a compound's therapeutic potential by altering key physicochemical properties. Specifically, the strong carbon-fluorine bonds can block sites of metabolism, leading to increased metabolic stability and a longer duration of action. Furthermore, the high electronegativity of fluorine can influence the molecule's electron distribution, potentially leading to stronger, more specific interactions with biological targets and improved binding affinity. The nitrile group at the 3-position is a versatile functional group that can be synthetically modified, allowing for the creation of a diverse library of compounds for screening and optimization. rsc.orgresearchgate.netjocpr.com

Fragment-Based Lead Discovery (FBLD) Approaches in Indazole Research

Fragment-Based Lead Discovery (FBLD) has become a powerful and efficient method for identifying novel lead compounds in drug discovery. nih.govvu.nl This approach involves screening libraries of low-molecular-weight fragments to identify those that bind to a biological target, albeit with typically low affinity. These initial "hits" are then optimized and grown into more potent, drug-like molecules. nih.gov The indazole scaffold is particularly well-suited for FBLD due to its relatively small size and rigid structure.

A notable example of FBLD in indazole research is the discovery of a new class of AXL kinase inhibitors. nih.gov AXL is a receptor tyrosine kinase that is overexpressed in various cancers and is associated with poor prognosis and drug resistance. nih.gov Through a high-concentration biochemical screen, an indazole fragment was identified as an initial hit. nih.gov This fragment was subsequently optimized through the screening of an in-house expanded library of fragments and guided by docking studies, leading to the development of a potent inhibitor with reasonable kinase selectivity and moderate in vivo exposure levels. nih.gov This success underscores the utility of the indazole scaffold as a starting point for FBLD campaigns.

Rational Design Strategies for Potency and Selectivity Optimization

Following the identification of an initial hit from screening or FBLD, rational design strategies are employed to enhance the compound's potency and selectivity for its intended target. This process is heavily reliant on understanding the structure-activity relationship (SAR), which delineates how chemical modifications to a molecule affect its biological activity. For indazole derivatives, several positions on the scaffold are amenable to modification.

Systematic optimization of indazole analogues has been successfully applied to develop irreversible and mutant-selective EGFR inhibitors. nih.gov By analyzing the conformational ensembles of ligands in solution and employing a structure-based design approach, researchers have been able to design compounds with high potency against specific EGFR mutants. nih.gov In another example, structure-guided drug design was used to develop 1H-indazole derivatives as potent inhibitors of epidermal growth factor receptor (EGFR) kinase, with some compounds showing strong potencies against the T790M mutant. nih.gov These examples highlight how rational design, often aided by structural biology and computational methods, can lead to the development of highly optimized drug candidates based on the indazole scaffold.

Development of Multi-Target Agents Incorporating the Indazole-Carbonitrile Scaffold

The traditional "one-target, one-drug" paradigm is being increasingly challenged by the complexity of many diseases, which often involve multiple biological pathways. This has led to a growing interest in the development of multi-target agents that can modulate several targets simultaneously. nih.gov The indazole scaffold, with its versatile chemical nature, is an attractive framework for designing such agents.

A new family of 5-substituted indazole derivatives has been developed as multi-target agents for Alzheimer's disease, exhibiting inhibitory activity against both cholinesterases and BACE1. nih.gov In addition to their primary targets, some of these derivatives also demonstrated anti-inflammatory and neuroprotective effects. nih.gov This work illustrates the potential of the indazole scaffold to serve as a foundation for creating therapeutics that address the multifaceted nature of complex diseases.

Computational Drug Design in the Context of Indazole Derivatives

Computational methods are indispensable tools in modern drug discovery, providing insights that guide the design and optimization of new therapeutic agents. In the context of indazole derivatives, computational approaches such as molecular docking and molecular dynamics (MD) simulations are widely used. researchgate.netnih.gov

Molecular docking studies can predict the binding mode of indazole derivatives within the active site of a target protein, helping to rationalize observed SAR and guide the design of new analogues with improved binding affinity. researchgate.netnih.gov For instance, docking studies were used to understand the binding of 3-chloro-6-nitro-1H-indazole derivatives to the Leishmania trypanothione (B104310) reductase enzyme, revealing a network of hydrophobic and hydrophilic interactions. nih.gov Molecular dynamics simulations can further probe the stability of the protein-ligand complex over time. researchgate.netnih.gov These computational techniques, in conjunction with experimental data, accelerate the drug discovery process by allowing for a more rational and targeted approach to lead optimization.

Future Research Directions and Challenges

Exploration of Novel and Sustainable Synthetic Routes for Diverse Derivatization

A primary challenge in advancing the study of 4,6-difluoro-1H-indazole-3-carbonitrile is the development of efficient, scalable, and sustainable synthetic methodologies. While palladium-catalyzed cyanation reactions are commonly employed for producing nitrile-containing compounds, including 1H-indazole-3-carbonitrile, these methods often face hurdles. researchgate.netorgsyn.org Traditional cyanide sources like potassium cyanide (KCN) and sodium cyanide (NaCN) are highly toxic, and reactions can require harsh conditions with low catalyst turnover numbers. orgsyn.orgorgsyn.org

Future research must focus on greener alternatives. A significant advancement has been the use of less toxic cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]), which has proven robust for a variety of substrates. researchgate.netorgsyn.org The application and optimization of these less hazardous reagents for the synthesis of the specifically fluorinated indazole core are critical.

Furthermore, the development of synthetic routes that allow for diverse derivatization is essential for exploring the structure-activity relationship (SAR). Research into novel C-H activation and functionalization strategies could provide direct pathways to new analogues without the need for pre-functionalized starting materials. nih.gov The exploration of flow chemistry and microwave-assisted synthesis could also offer improved yields, reduced reaction times, and enhanced safety profiles for these synthetic transformations.

Key Research Objectives:

Optimization of palladium-catalyzed cyanation using non-toxic cyanide sources for the synthesis of this compound.

Development of novel C-H functionalization methods for the late-stage diversification of the difluoroindazole scaffold.

Investigation of sustainable technologies like flow chemistry and microwave irradiation to improve synthetic efficiency and safety. nih.gov

Deeper Mechanistic Understanding of Molecular Interactions with Biological Targets

For many novel chemical scaffolds identified through high-throughput screening, the precise mechanism of action remains poorly defined. nih.gov A critical future direction for this compound and its derivatives is the detailed elucidation of their molecular interactions with biological targets. The fluorine atoms on the indazole ring can significantly influence the compound's electronic properties, pKa, and ability to form hydrogen bonds or other non-covalent interactions, thereby modulating binding affinity and selectivity for specific proteins.

Future studies should employ a range of biophysical and structural biology techniques to understand these interactions at an atomic level. Co-crystallization of active compounds with their target proteins, analyzed via X-ray crystallography, can provide a definitive snapshot of the binding mode. Nuclear Magnetic Resonance (NMR) spectroscopy can offer insights into the dynamic nature of the protein-ligand complex in solution. A deeper mechanistic understanding is fundamental for rational drug design, enabling the optimization of lead compounds to enhance potency and reduce off-target effects.

Advanced Computational Modeling for Predictive SAR and Pharmacokinetic Property Prediction

Computational modeling is an indispensable tool for accelerating drug discovery and reducing associated costs. researchgate.net For the this compound series, advanced computational models can play a pivotal role in predicting biological activity and pharmacokinetic properties.

Future research should focus on developing and applying sophisticated in silico models. researchgate.netf1000research.com This includes:

Quantitative Structure-Activity Relationship (QSAR): Building robust QSAR models to correlate structural features of difluoroindazole carbonitrile derivatives with their biological activity.

Pharmacophore Modeling: Creating 3D pharmacophore models based on known active compounds to guide the design of new molecules with improved target affinity. researchgate.net

Machine Learning and Deep Learning: Utilizing these advanced algorithms to analyze large datasets and predict efficacy, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net

Molecular Docking and Dynamics: Performing docking simulations to predict the binding poses of new derivatives within a target's active site and using molecular dynamics to assess the stability of the resulting complex over time.

By integrating these computational approaches, researchers can prioritize the synthesis of the most promising candidates, thereby streamlining the discovery pipeline and improving the chances of success. f1000research.com

Identification and Validation of New Biological Targets for Difluoroindazole Carbonitriles

A significant challenge and opportunity lie in identifying and validating novel biological targets for this class of compounds. The unique chemical scaffold may interact with proteins that have not been previously considered as drug targets. Computational repurposing strategies have proven valuable for identifying new uses for existing molecules and can be applied here. f1000research.com By comparing the 2D and 3D structural similarities of this compound against extensive databases of known ligands, potential new targets can be predicted. f1000research.com

Once potential targets are identified computationally, rigorous biological validation is required. This involves a multi-step process:

In Vitro Assays: Confirming the compound's activity against the purified target protein.

Cell-Based Assays: Demonstrating the compound's effect in a relevant cellular context.

In Vivo Models: Using animal models of disease to confirm that engaging the target with the compound leads to a therapeutic effect. nih.gov

Successfully identifying and validating new targets for difluoroindazole carbonitriles could open up entirely new therapeutic avenues for diseases with unmet medical needs. nih.gov

Investigation of Supramolecular Assembly and Chiral Properties of Indazole Carbonitriles

Beyond pharmacology, the structural features of this compound make it an interesting candidate for materials science, particularly in the realm of supramolecular chemistry. The planar aromatic system, hydrogen-bonding capabilities (N-H), and strong dipole moment of the nitrile group are all features that can drive self-assembly into higher-order structures. nih.gov

Future research should explore the ability of these molecules to form supramolecular polymers, gels, or liquid crystals. The introduction of chiral centers into derivatives of the indazole core could lead to the formation of assemblies with unique chiral properties. nih.gov The transfer of chirality from the molecular level to the macroscopic scale can result in materials with interesting optical or electronic properties. researchgate.net Understanding how factors like solvent and temperature influence this self-assembly process is crucial for designing functional materials. nih.govnih.gov Techniques such as X-ray diffraction, electron microscopy, and circular dichroism spectroscopy will be vital in characterizing these supramolecular structures. nih.gov

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : 19F^{19}\text{F}-NMR identifies fluorine positions (δ ~ -110 to -120 ppm for aromatic F) and confirms substitution patterns. 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR resolve the indazole backbone and nitrile carbon (δ ~ 115 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₈H₄F₂N₃) with an error margin <2 ppm .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state reactivity .
    Note : Discrepancies in spectral data (e.g., unexpected 19F^{19}\text{F} shifts) may indicate impurities or tautomeric forms, requiring recrystallization in EtOH/DMF mixtures .

How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

Q. Methodological Answer :

Analog Synthesis : Modify substituents at positions 1, 3, or 7 (e.g., alkylation, sulfonation) while retaining the 4,6-difluoro-3-cyano core .

Biological Assays : Test analogs against kinase targets (e.g., JAK2 or CDK inhibitors) using enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization .

Data Interpretation : Use computational tools (e.g., molecular docking) to correlate electronic effects of fluorine with binding affinity. Fluorine’s electronegativity often enhances target selectivity but may reduce solubility .
Challenge : Contradictory bioactivity data may arise from assay variability (e.g., cell line differences). Validate results across ≥3 independent trials .

What strategies resolve contradictions in spectral or bioactivity data for fluorinated indazoles?

Q. Methodological Answer :

  • Reproducibility Checks : Ensure reaction conditions (e.g., anhydrous solvents, inert atmosphere) are consistent. Trace moisture can hydrolyze nitriles to amides, altering NMR profiles .
  • Meta-Analysis : Compare datasets from divergent methodologies (e.g., heterologous receptor expression vs. computational modeling) to identify systematic biases .
  • Cross-Validation : Pair HRMS with elemental analysis to confirm purity. For bioactivity, use orthogonal assays (e.g., SPR and cell viability) .

How can predictive toxicology models guide the pharmacological development of this compound?

Q. Methodological Answer :

  • DSSTox Database : Query DTXSID codes (e.g., DTXSID50647227 for related indazoles) to access acute toxicity, mutagenicity, and eco-toxicity profiles .
  • ADMET Prediction : Use QSAR models to estimate logP (target ~2.5 for blood-brain barrier penetration) and CYP450 inhibition risks. Fluorine substituents often reduce metabolic degradation but may increase hepatotoxicity .
  • In Silico Profiling : Tools like ProtoX or SwissADME predict metabolite formation, highlighting potential reactive intermediates (e.g., epoxides from cytochrome P450 oxidation) .

What are the challenges in scaling up this compound synthesis, and how are they addressed?

Q. Methodological Answer :

  • Cyanation Scale-Up : Palladium-catalyzed reactions require strict temperature control (±2°C) to avoid ligand degradation. Use flow chemistry for >1 kg batches to improve heat dissipation .
  • Fluorine Handling : Anhydrous HF alternatives (e.g., Selectfluor®) reduce corrosion risks. Implement gas scrubbers to capture volatile fluorides .
  • Yield Optimization : Replace DMF with 2-MeTHF (recyclable, low toxicity) to improve green chemistry metrics without compromising yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.